molecular formula C7H8O2 B12561255 3-Cyclopentene-1,2-dione, 3-ethyl- CAS No. 143101-83-1

3-Cyclopentene-1,2-dione, 3-ethyl-

Cat. No.: B12561255
CAS No.: 143101-83-1
M. Wt: 124.14 g/mol
InChI Key: VCTJARROZLMWSZ-UHFFFAOYSA-N
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Description

3-Cyclopentene-1,2-dione, 3-ethyl- is an organic compound characterized by a five-membered ring structure with two carbonyl groups at positions 1 and 2, and an ethyl group at position 3. This compound is part of the cyclopentene family, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentene-1,2-dione, 3-ethyl- can be achieved through various methods. One common approach involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione . This method is highly efficient and straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for 3-Cyclopentene-1,2-dione, 3-ethyl- are not well-documented, the general principles of cycloaddition reactions and Michael additions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentene-1,2-dione, 3-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Cyclopentene-1,2-dione, 3-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1,2-dione, 3-ethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in nucleophilic addition and substitution reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A saturated cyclic hydrocarbon with no double bonds or carbonyl groups.

    Cyclopentene: A cyclic hydrocarbon with one double bond but no carbonyl groups.

    1,3-Cyclopentanedione: A similar compound with two carbonyl groups at positions 1 and 3.

Uniqueness

3-Cyclopentene-1,2-dione, 3-ethyl- is unique due to its specific substitution pattern and the presence of both carbonyl groups and an ethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

143101-83-1

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3-ethylcyclopent-3-ene-1,2-dione

InChI

InChI=1S/C7H8O2/c1-2-5-3-4-6(8)7(5)9/h3H,2,4H2,1H3

InChI Key

VCTJARROZLMWSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC(=O)C1=O

Origin of Product

United States

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